Structural Divergence: C‑Linked 4-Methoxyphenyl-Acetyl vs. O‑Linked 2-Methoxyphenoxy-Acetyl Side Chain
The target compound N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide features a 4-methoxyphenyl-acetyl group attached through a carbon‑carbon bond to the amide nitrogen. The nearest cataloged structural congener, N-[4-(carbamoylmethyl)phenyl]-2-(2-methoxyphenoxy)acetamide (CAS 1060230-52-5), replaces this with a 2-methoxyphenoxy-acetyl group—an O-linked ether that introduces an additional oxygen atom into the linker, lengthens the side chain by one atom, and shifts the methoxy substituent from the para to the ortho position . No direct comparative biological data are available for these two compounds; the differentiation is therefore established at the level of structural and physicochemical class inference. The calculated logP, polar surface area, and hydrogen-bond acceptor count are expected to differ between the two molecules due to the O↔C linker substitution, which alters predicted permeability and target-binding profiles .
| Evidence Dimension | Molecular composition (linker atom identity), substitution pattern, and connectivity |
|---|---|
| Target Compound Data | C₁₇H₁₈N₂O₃; linker = C–C (amide directly attached to benzyl carbon of 4-methoxyphenyl-acetyl); methoxy at para position |
| Comparator Or Baseline | Comparator: N-[4-(carbamoylmethyl)phenyl]-2-(2-methoxyphenoxy)acetamide (CAS 1060230-52-5); C₁₇H₁₈N₂O₄; linker = C–O–C (ether oxygen inserted); methoxy at ortho position |
| Quantified Difference | Difference of one oxygen atom in molecular formula; one additional H-bond acceptor; altered tPSA; shift of methoxy from para to ortho; no quantitative bioactivity ratio available |
| Conditions | Structural comparison based on publicly available CAS registry records and vendor catalog entries; no head-to-head biological assay performed |
Why This Matters
The O↔C linker substitution and methoxy positional isomerism introduce pharmacophore-level divergence that can affect target binding, selectivity, and metabolic stability; researchers must not assume functional interchangeability without empirical validation.
